

An In-depth Technical Guide to 5-Chloro-1H-indazol-6-amine

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Compound of Interest

Compound Name: 5-Chloro-1H-indazol-6-amine

Cat. No.: B172252

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Abstract

5-Chloro-1H-indazol-6-amine is a substituted indazole derivative of significant interest in medicinal chemistry and drug discovery. As a member of the indazole family, a privileged scaffold in pharmaceutical development, this compound holds potential for the development of novel therapeutics, particularly in oncology. This technical guide provides a comprehensive overview of the core physicochemical properties, a putative synthesis protocol, and an exploration of the potential biological activities and associated signaling pathways of **5-Chloro-1H-indazol-6-amine**. The information is presented to support further research and development efforts in this promising area.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for **5-Chloro-1H-indazol-6-amine** is not extensively available in the public domain, a compilation of known and predicted data is presented below.

Table 1: Physicochemical Properties of **5-Chloro-1H-indazol-6-amine**

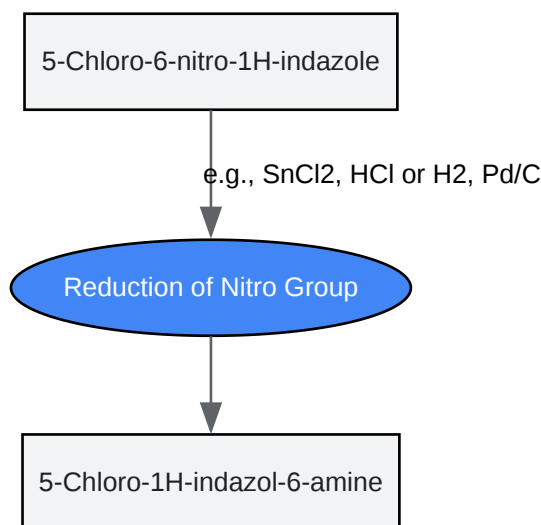
Property	Value	Source
Molecular Formula	C ₇ H ₆ ClN ₃	PubChem[1]
Molecular Weight	167.6 g/mol	PubChem[2]
CAS Number	100960-35-8	ChemBK[3]
Predicted XlogP	1.5	PubChemLite[4]
Melting Point	No experimental data available. The related isomer, 1H-Indazol-5-amine, has a melting point of 172 - 178 °C. [5]	-
Boiling Point	No experimental data available.	-
Solubility	No experimental data available. The parent compound, 5-chloro-1H-indazole, is sparingly soluble in water.[6]	-
pKa	No experimental data available. The predicted pKa for the related 5-chloro-1H-indazole is 12.81±0.40.[6]	-

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **5-Chloro-1H-indazol-6-amine** is not readily found in peer-reviewed literature. However, based on established synthetic methodologies for related indazole derivatives, a plausible synthetic route can be proposed. A potential pathway involves the reduction of a nitro-precursor, a common strategy for the introduction of an amino group onto an aromatic ring.

Proposed Synthesis Workflow:

The synthesis of **5-Chloro-1H-indazol-6-amine** could likely be achieved from a suitable nitro-substituted indazole precursor. A potential starting material would be 5-chloro-6-nitro-1H-indazole. The key transformation would be the reduction of the nitro group to an amine.



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Caption: Proposed synthesis workflow for **5-Chloro-1H-indazol-6-amine**.

Experimental Protocol: Reduction of a Nitro-Indazole Precursor (General Method)

This protocol is a general representation for the reduction of a nitroaromatic compound and would need to be optimized for the specific synthesis of **5-Chloro-1H-indazol-6-amine**.

Materials:

- 5-Chloro-6-nitro-1H-indazole (starting material)
- Tin(II) chloride dihydrate (SnCl₂) or Palladium on carbon (Pd/C)
- Concentrated Hydrochloric Acid (HCl) (if using SnCl₂)
- Ethanol or Methanol (solvent)
- Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution
- Ethyl acetate (for extraction)

- Anhydrous sodium sulfate (Na_2SO_4)
- Rotary evaporator
- Magnetic stirrer and heating mantle
- Standard laboratory glassware

Procedure using Tin(II) Chloride:

- To a solution of 5-chloro-6-nitro-1H-indazole in ethanol, add an excess of tin(II) chloride dihydrate.
- Add concentrated hydrochloric acid dropwise to the stirred mixture.
- Heat the reaction mixture at reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is basic.
- Extract the aqueous layer with ethyl acetate.
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
- Purify the crude **5-Chloro-1H-indazol-6-amine** by column chromatography or recrystallization.

Procedure using Catalytic Hydrogenation:

- Dissolve 5-chloro-6-nitro-1H-indazole in methanol or ethanol in a hydrogenation vessel.
- Add a catalytic amount of 10% Palladium on carbon (Pd/C).

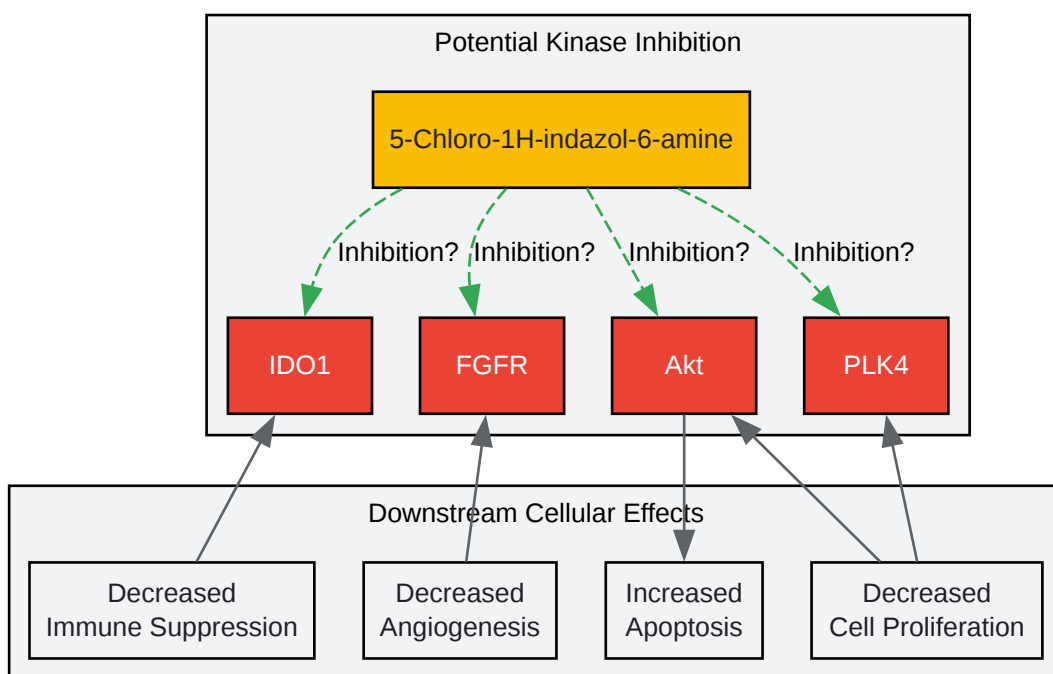
- Subject the mixture to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
- Monitor the reaction by TLC until the starting material is consumed.
- Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
- Wash the filter cake with the solvent used for the reaction.
- Concentrate the filtrate under reduced pressure to yield the crude product.
- Purify the crude **5-Chloro-1H-indazol-6-amine** as described above.

Biological Activity and Signaling Pathways

While specific studies on the biological activity of **5-Chloro-1H-indazol-6-amine** are limited, the broader class of 6-substituted aminoindazoles has demonstrated significant potential as anticancer agents.[6][7][8] These compounds are being investigated as inhibitors of various protein kinases, which are key regulators of cellular processes often dysregulated in cancer.

Potential Signaling Pathway Involvement:

Based on the activity of related compounds, **5-Chloro-1H-indazol-6-amine** could potentially modulate signaling pathways involved in cell proliferation, survival, and immune response.



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